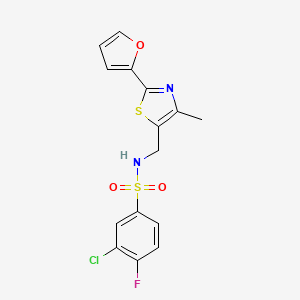
3-chloro-4-fluoro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-chloro-4-fluoro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H12ClFN2O3S2 and its molecular weight is 386.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-chloro-4-fluoro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄ClF N₂O₂S |
| Molecular Weight | 382.9 g/mol |
| CAS Number | 1788678-69-2 |
The biological activity of sulfonamide derivatives, including the compound , often involves inhibition of specific enzymes or receptors. Research indicates that many sulfonamides can act as inhibitors of carbonic anhydrase and endothelin receptors, which are crucial in various physiological processes including blood pressure regulation and inflammation response .
Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of similar benzenesulfonamide derivatives using a carrageenan-induced rat paw edema model. Compounds demonstrated significant inhibition rates:
| Compound | Inhibition Rate (%) at 1h | Inhibition Rate (%) at 2h | Inhibition Rate (%) at 3h |
|---|---|---|---|
| Compound A | 94.69 | 89.66 | 87.83 |
| Compound B | 91.00 | 88.00 | 85.50 |
The results suggest that the structural modifications in sulfonamides enhance their anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 6.72 |
| S. aureus | 6.63 |
| Pseudomonas aeruginosa | 7.50 |
These findings indicate that the compound exhibits significant antibacterial activity, comparable to established antibiotics .
Case Studies
- Cardiovascular Effects : A study using isolated rat hearts reported that certain sulfonamide derivatives could reduce perfusion pressure and coronary resistance, suggesting potential cardiovascular benefits . The specific effects of our compound on these parameters warrant further investigation.
- Pharmacokinetics : The pharmacokinetic profile of similar compounds was analyzed using computational models such as ADME/PK and SwissADME, which predicted favorable absorption and distribution characteristics for sulfonamide derivatives . Understanding these parameters is crucial for assessing the therapeutic potential of new drugs.
Eigenschaften
IUPAC Name |
3-chloro-4-fluoro-N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O3S2/c1-9-14(23-15(19-9)13-3-2-6-22-13)8-18-24(20,21)10-4-5-12(17)11(16)7-10/h2-7,18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVDOTGCPJACGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CO2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














